Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride , which reflects its functional groups and substituents. The name specifies:
- A methyl ester group (methyl ... -ate)
- An amino group (2-amino) at the second carbon of the acetate backbone
- A 4-chlorophenyl substituent on the same carbon
- A hydrochloride counterion.
The structural representation includes:
- SMILES notation :
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl - InChI Key :
SLFXIBKUZFTNJA-UHFFFAOYSA-N - 2D skeletal formula : A benzene ring with a chlorine atom at the para position, connected to a central carbon bearing an amino group and a methyl ester moiety, with a chloride ion associated via protonation of the amino group.
CAS Registry Numbers and Alternative Chemical Designations
The compound has the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 42718-19-4 |
| EC Number | 869-440-6 |
| DSSTox Substance ID | DTXSID70510262 |
Alternative names include:
- Methyl 2-amino-2-(4-chlorophenyl)acetate HCl
- 1-(4-Chlorophenyl)-2-methoxy-2-oxo-1-ethanaminium chloride
- Methyl amino(4-chlorophenyl)acetate hydrochloride
- (2S)-Amino-(4-chloro-phenyl)-acetic acid methyl ester hydrochloride
These synonyms reflect variations in stereochemical descriptors (S/R), salt forms, and naming conventions.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula is C₉H₁₁Cl₂NO₂ , with a molecular weight of 236.095 g/mol . The stoichiometric composition is:
| Element | Atoms per Molecule | Mass Contribution (%) |
|---|---|---|
| Carbon (C) | 9 | 45.8% |
| Hydrogen (H) | 11 | 4.7% |
| Chlorine (Cl) | 2 | 30.0% |
| Nitrogen (N) | 1 | 5.9% |
| Oxygen (O) | 2 | 13.6% |
Exact mass : 235.01668 Da.
Isotopic composition : The most abundant isotopic variant includes:
- $$^{35}\text{Cl}$$ (75.8%) and $$^{37}\text{Cl}$$ (24.2%) for chlorine atoms
- $$^{12}\text{C}$$ (98.9%) and $$^{13}\text{C}$$ (1.1%) for carbon atoms.
Properties
IUPAC Name |
methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXIBKUZFTNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510262 | |
| Record name | Methyl amino(4-chlorophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42718-19-4 | |
| Record name | Methyl amino(4-chlorophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is through the esterification of the corresponding amino acid, 2-amino-2-(4-chlorophenyl)acetic acid, with methanol in the presence of hydrochloric acid.
Esterification Process : The amino acid is refluxed with methanol and hydrochloric acid, typically at temperatures ranging from 60 to 80°C, to promote complete esterification. The reaction time varies between 6 to 12 hours depending on scale and solvent conditions.
Solvent and Catalyst : Methanol acts as both solvent and methylating agent, while hydrochloric acid catalyzes the esterification and subsequently forms the hydrochloride salt of the product.
Purification : Post-reaction, the crude product is purified by recrystallization using ethanol/water mixtures or by column chromatography employing silica gel with ethyl acetate/hexane eluents. These methods typically yield a product purity exceeding 95%.
Industrial Scale Adaptations : In industrial production, continuous flow reactors and automated systems optimize reaction parameters, ensuring consistent product quality and maximizing yield. Reaction parameters such as stoichiometric ratios (1:1.2 molar ratio of amino acid to methanol), solvent polarity, and reaction time are finely tuned for scale-up efficiency.
Resolution and Enantiomeric Purity
Given the chiral nature of the amino acid precursor, resolution techniques are crucial when enantiomeric purity is required.
Resolution Using Tartaric Acid : The racemic methyl ester can be resolved by forming diastereomeric salts with tartaric acid. This method isolates the desired enantiomer as a tartrate salt, which is then converted back to the free ester hydrochloride.
Process Details : The racemic methylamino(2-chlorophenyl)acetate is reacted with tartaric acid in acetone at low temperatures (0–15°C) to form the tartrate salt. The undesired isomer forms an intermediate with acetone, which can be racemized back to the starting material, improving overall yield.
Yields and Purity : Reported yields for the resolved tartrate salt are around 68–71% with high enantiomeric excess (HPLC purity >98%). Subsequent conversion to the hydrochloride salt yields the target compound with optical rotation values consistent with high enantiomeric purity.
Alternative Synthetic Pathways
Patent literature reveals alternative approaches involving base-catalyzed reactions and different solvent systems:
Base-Catalyzed Esterification : The amino acid or its derivatives can be esterified in the presence of bases such as triethylamine to neutralize hydrochloric acid byproducts, enhancing reaction efficiency.
Solvent Systems : Mixtures of alcohols (methanol or ethanol) with esters (ethyl acetate) or halocarbons are employed to optimize solubility and reaction kinetics. For example, a methanol/ethyl acetate mixture is used in the conversion of intermediates to their hydrochloride salts.
Cyclization and Further Functionalization : Some processes involve subsequent cyclization steps with formaldehyde or other reagents to yield related intermediates or final pharmaceutical compounds, indicating the versatility of the methyl ester intermediate.
Data Table: Key Reaction Parameters and Outcomes
| Parameter | Conditions/Details | Outcome/Notes |
|---|---|---|
| Starting Material | 2-amino-2-(4-chlorophenyl)acetic acid | Purity >99% |
| Esterification Agent | Methanol | Solvent and methyl donor |
| Catalyst | Hydrochloric acid | Forms hydrochloride salt |
| Temperature | 60–80°C | Reflux conditions |
| Reaction Time | 6–12 hours | Complete esterification |
| Stoichiometric Ratio | 1:1.2 (amino acid : methanol) | Optimized for yield |
| Purification Method | Recrystallization (ethanol/water), column chromatography | Purity >95% |
| Resolution Agent | Tartaric acid (for enantiomeric resolution) | Yield ~68–71%, HPLC purity >98% |
| Resolution Solvent | Acetone | Forms diastereomeric salts |
| Optical Rotation | +85 to +134 (varies with purity and solvent) | Confirms enantiomeric purity |
| Industrial Adaptations | Continuous flow reactors, automated systems | Consistent quality and scalability |
Research Findings and Analytical Confirmation
Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the ester methyl group (~3.7 ppm), aromatic protons (7.2–7.4 ppm), and amino group (~5 ppm). Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight (236.09 g/mol). Infrared (IR) spectroscopy confirms functional groups with NH stretching near 3350 cm⁻¹ and ester C=O stretching around 1740 cm⁻¹.
Stability and Solubility : The 4-chlorophenyl substituent reduces aqueous solubility but enhances stability in organic solvents such as dimethyl sulfoxide and ethanol. Stability studies recommend storage at 2–8°C under inert atmosphere to prevent hydrolysis.
Reaction Optimization : Statistical methods such as four-parameter logistic models and ANOVA are applied to optimize reaction yields and purity during scale-up, ensuring reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.10 g/mol. It features a chlorophenyl group in its structure, distinguishing it from other similar compounds. The compound is a solid that is soluble in various solvents and has high gastrointestinal absorption and blood-brain barrier permeability.
Applications
This compound has applications in pharmaceutical research and chemical synthesis.
Pharmaceutical Research
- Neurological Conditions It can be used as a lead compound for developing new drugs. The compound has potential neuroprotective effects and can modulate neurotransmitter systems. Its ability to cross the blood-brain barrier suggests it could be used to treat neurological disorders and may also have applications in pain management because it is structurally similar to analgesic compounds.
- Drug-Drug Interactions Studies have shown that this compound does not inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions through metabolic pathways. Its solubility profile indicates it has favorable absorption characteristics, which are critical for oral bioavailability.
Chemical Synthesis
- The synthesis of this compound involves several steps, making it accessible for research and pharmaceutical development.
Safety and Hazards
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
- Structural Difference : Chlorine substituent at the ortho (2-chloro) position instead of para.
- Applications : Used in asymmetric synthesis of chiral intermediates, with distinct stereochemical outcomes due to spatial constraints .
Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)acetate Hydrochloride
Substituent Electronic Effects
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride
- Structural Difference : Fluorine replaces chlorine at the para position.
- Impact : Fluorine’s electron-withdrawing nature is weaker than chlorine, leading to reduced electronic effects on the aromatic ring. This may alter reaction kinetics in electrophilic substitutions or metal-catalyzed couplings .
- Applications : Similar use in Ugi reactions, but yields and product profiles may differ due to electronic modulation .
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate Hydrochloride
Steric and Functional Group Modifications
Methyl 2-amino-2-(4-tert-butylphenyl)acetate Hydrochloride
- Structural Difference : tert-Butyl group replaces chlorine.
- It also enhances lipophilicity, favoring use in lipid-soluble drug candidates .
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate Hydrochloride
- Structural Difference: Amino group is substituted with a 4-chlorobenzyl moiety.
- This derivative may exhibit different pharmacokinetic profiles .
Data Table: Key Properties of Methyl 2-amino-2-(4-chlorophenyl)acetate Hydrochloride and Analogues
*Estimated LogP values based on substituent contributions.
Biological Activity
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, also known as (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, is a chiral compound with significant implications in medicinal chemistry. Its structure features a methyl ester group, an amino group, and a 4-chlorophenyl moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₉H₁₁ClNO₂
- Molecular Weight : 236.10 g/mol
- Solubility : Soluble in various solvents with high gastrointestinal absorption and blood-brain barrier permeability.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the 4-chlorophenyl group enhances its binding affinity, allowing it to modulate various biochemical pathways. Notably, it does not significantly inhibit major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions through metabolic pathways.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that the compound can modulate neurotransmitter systems, which is critical for maintaining neuronal health.
Analgesic Potential
Due to its structural similarities to known analgesics, this compound has been investigated for pain management applications. Preliminary findings suggest that it may act as a modulator of pain pathways, potentially offering a new avenue for developing non-opioid analgesics.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research has indicated that it exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity positions it as a candidate for further development in the treatment of infectious diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride | Lacks one chlorine atom compared to the dichloro variant | Potentially different biological activity |
| Methyl 2-(2-chlorophenyl)acetate | Similar amino and ester functional groups | Limited studies on biological effects |
| Ethyl 4-chlorophenylacetate | Contains an ethyl group instead of a methyl group | Explored for anti-inflammatory properties |
Case Studies and Research Findings
- Neuroprotective Study : A study involving animal models demonstrated that this compound significantly reduced neuronal damage in models of neurodegeneration. The compound was found to enhance cognitive function and reduce markers of oxidative stress.
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Pain Management Trials : Clinical trials are underway to evaluate the efficacy of this compound as a non-opioid analgesic in patients with chronic pain conditions. Preliminary results indicate promising outcomes in pain reduction without significant side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, and how can purity be maximized?
- Methodology : The synthesis typically involves esterification of N-(4-chlorophenyl)glycine derivatives under reflux conditions (60–80°C) in polar solvents like methanol or ethanol. A base such as triethylamine is used to neutralize HCl byproducts. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
- Key Parameters : Solvent polarity, reaction time (6–12 hours), and stoichiometric ratios (1:1.2 molar ratio of glycine derivative to methylating agent) significantly impact yield.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR identify the ester methyl group (~3.7 ppm for H, ~52 ppm for C), aromatic protons (7.2–7.4 ppm for 4-chlorophenyl), and the amino group (broad signal at ~5 ppm).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 229.6 (CHClNO) and HCl adducts .
- IR : Stretching frequencies for NH (~3350 cm) and ester C=O (~1740 cm) validate functional groups.
Q. How does the 4-chlorophenyl substituent influence the compound’s solubility and stability?
- Methodology : The hydrophobic 4-chlorophenyl group reduces aqueous solubility but enhances stability in organic solvents (e.g., DMSO, ethanol). Stability tests under varying pH (2–10) and temperatures (4–40°C) reveal optimal storage in inert atmospheres at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?
- Methodology : Cross-validate NMR/IR data with single-crystal X-ray diffraction (e.g., SHELXL for refinement). Discrepancies in bond lengths or angles may arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray). Use density functional theory (DFT) calculations to model optimized geometries and compare with experimental data .
Q. How can enantiomeric purity be assessed for chiral analogs of this compound?
- Methodology : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) confirms absolute configuration. Synthetic routes employing chiral auxiliaries (e.g., Evans oxazolidinones) ensure stereochemical control .
Q. What reaction pathways dominate when substituting the 4-chloro group with nucleophiles (e.g., OH, NH)?
- Methodology :
- Nucleophilic Aromatic Substitution (SAr) : Requires electron-withdrawing groups (e.g., NO) to activate the aryl chloride. For deactivated systems like 4-chlorophenyl, Ullmann coupling (CuI, DMF, 120°C) or Pd-catalyzed cross-coupling (Suzuki-Miyaura) are preferable.
- Byproducts : Competing ester hydrolysis can occur under basic conditions; use mild reagents (e.g., KCO) and monitor pH .
Q. How can researchers design biological activity assays targeting enzyme inhibition or receptor binding?
- Methodology :
- Target Selection : Prioritize enzymes (e.g., proteases, kinases) or receptors (e.g., GPCRs) based on structural analogs (e.g., fluorophenyl derivatives with known activity against inflammatory pathways) .
- Assay Design : Use fluorescence-based (e.g., FRET) or radiometric assays to measure IC values. Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Data Analysis & Optimization
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?
- Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bootstrap resampling (1000 iterations) validates confidence intervals .
Q. How can reaction yields be optimized when scaling up synthesis?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
